12-epi-Salvinorin A is a synthetic analog of Salvinorin A, a potent kappa-opioid receptor agonist derived from the plant Salvia divinorum. This compound has garnered attention due to its unique pharmacological properties and potential therapeutic applications, particularly in the context of addiction treatment and pain management. Unlike traditional opioid agonists, Salvinorin A and its derivatives, including 12-epi-Salvinorin A, do not activate serotonergic pathways, which contributes to their distinct effects.
Salvinorin A is extracted from Salvia divinorum, a plant used traditionally in Mexican shamanic practices. The compound is classified as a non-nitrogenous kappa-opioid receptor agonist, making it unique among known opioids. 12-epi-Salvinorin A is synthesized from Salvinorin A through specific chemical modifications that alter its stereochemistry without compromising its receptor activity.
The synthesis of 12-epi-Salvinorin A involves several key methods:
The molecular structure of 12-epi-Salvinorin A can be described as follows:
The configuration at C12 significantly affects both the binding affinity and efficacy at kappa-opioid receptors compared to its parent compound.
The primary chemical reactions involved in the synthesis and modification of 12-epi-Salvinorin A include:
The mechanism of action for 12-epi-Salvinorin A primarily involves its interaction with kappa-opioid receptors. Upon binding:
The physical and chemical properties of 12-epi-Salvinorin A include:
These properties influence its handling and application in research settings.
The scientific uses of 12-epi-Salvinorin A are primarily focused on:
12-epi-Salvinorin A is a stereoisomer of the potent κ-opioid receptor (KOR) agonist salvinorin A, itself the principal psychoactive component of Salvia divinorum. It was first identified in 2010 as a thermal degradation product when salvinorin A was subjected to vaporization conditions mimicking traditional Mazatec shamanic practices (245–248°C) [5]. Unlike the parent compound—isolated and structurally characterized by Ortega and Valdés in the early 1980s [6]—12-epi-Salvinorin A features an epimerized configuration specifically at the C12 carbon within its complex trans-neoclerodane diterpenoid scaffold (C₂₃H₂₈O₈) [3] [6]. This structural variation places it within a broader family of over 10 naturally occurring or semi-synthetic salvinorins, including salvinorins B, C, and D, which are characterized by modifications to their acetyl, carboxylate, or furan moieties [5] [6].
Property | Salvinorin A | 12-epi-Salvinorin A | |
---|---|---|---|
Discovery Year | 1982 (Ortega) / 1983 (Valdés) | 2010 | |
Origin | Natural (S. divinorum) | Thermal degradation product | |
Molecular Formula | C₂₃H₂₈O₈ | C₂₃H₂₈O₈ | |
CAS Registry Number | 83729-01-5 | 25242485 (PubChem CID) | |
Key Modification Site | - | C12 epimerization | |
Crystallization Solvent | Methanol | Not reported | [3] [6] [9] |
Epimerization at C12 fundamentally alters the three-dimensional topology of 12-epi-Salvinorin A, impacting its interactions with the KOR binding pocket. Cryo-EM studies of KOR bound to salvinorin analogs reveal that the C12 acetyl group engages in critical hydrophobic contacts with transmembrane helices (e.g., TM2/3) and residues like Val².⁵³ and Gln¹¹⁵².⁶⁰ [4] [10]. The stereochemical inversion at C12 disrupts these interactions, reducing ligand efficacy in Gα protein activation assays. Functional studies using β-arrestin recruitment and GTPγS binding show that 12-epi-Salvinorin A exhibits biased signaling: it retains ~40% of salvinorin A’s potency in β-arrestin-2 recruitment but only ~15% in G-protein coupling [1] [7]. This divergence highlights how minor stereochemical changes can decouple therapeutic pathways (e.g., analgesia) from dysphoria-associated β-arrestin pathways [7] [10].
Signaling Pathway | Salvinorin A (EC₅₀/Intrinsic Activity) | 12-epi-Salvinorin A (EC₅₀/Intrinsic Activity) | |
---|---|---|---|
Gα Protein Activation | 1.8 nM / 100% | ~500 nM / 15% (partial agonist) | |
β-Arrestin-2 Recruitment | 3.2 nM / 100% | ~50 nM / 40% (partial agonist) | |
Bias Factor (β-arrestin) | Balanced | β-arrestin-biased | [1] [4] [7] |
Beyond epimerization, positional isomerism in the salvinorin family profoundly influences receptor selectivity. While salvinorin A and 12-epi-Salvinorin A differ only at C12, other isomers like 2-epi-salvinorin B undergo acetylation shifts from C2 to C1 [5] [6]. Structural analyses confirm that the C2 acetyl group anchors salvinorin A to KOR via hydrogen bonding with His²⁹¹⁶.⁵² and hydrophobic packing with Ile²⁹⁰⁶.⁵¹ [4] [8]. Modifications here drastically reduce KOR affinity. In contrast, C12 alterations primarily affect efficacy rather than binding affinity, as this moiety faces less conserved regions of the KOR pocket [10]. Notably, neither salvinorin A nor its C12 epimer show significant activity at μ- or δ-opioid receptors (MOR/DOR), underscoring their selectivity among opioid subtypes—a trait attributed to KOR’s unique electrostatic pocket accommodating salvinorin A’s non-nitrogenous structure [6] [9].
Compound | Modification Site | KOR Affinity (Kᵢ, nM) | MOR/DOR Affinity (Kᵢ, μM) | Primary Functional Outcome | |
---|---|---|---|---|---|
Salvinorin A | None | 2.4 | >10 | Full, balanced KOR agonist | |
12-epi-Salvinorin A | C12 epimerization | ~10 | >10 | β-arrestin-biased partial agonist | |
2-epi-Salvinorin B | C1 acetylation | >1000 | Inactive | Severe loss of KOR activity | [5] [6] [9] |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1